Glutamate-5-kinase-IN-1
Description
Enzymatic Function and Catalytic Mechanism of G5K
G5K catalyzes the initial and rate-limiting step in the L-proline biosynthesis pathway. nih.govcsic.esresearchgate.net This reaction involves the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the γ-carboxyl group of L-glutamate, yielding L-glutamyl 5-phosphate (G5P) and adenosine diphosphate (B83284) (ADP). wikipedia.orguniprot.orguni.lu The systematic name for this enzymatic activity is ATP:L-glutamate 5-phosphotransferase. wikipedia.org The product, G5P, is highly unstable and, in the absence of the subsequent enzyme, will rapidly cyclize. nih.govcsic.esgenome.jp
The reaction catalyzed by G5K is as follows: ATP + L-glutamate ⇌ ADP + L-glutamate 5-phosphate wikipedia.orguni.lu
This enzyme is subject to feedback inhibition by proline, which helps regulate the biosynthetic pathway. nih.govnih.govnih.gov
Following its synthesis by G5K, the unstable intermediate L-glutamyl 5-phosphate (G5P) is the substrate for the next enzyme in the proline biosynthesis pathway, L-Glutamyl 5-phosphate reductase (G5PR). csic.esnih.gov G5PR catalyzes the reduction of G5P to L-glutamate 5-semialdehyde. uniprot.org It has been suggested that G5K and G5PR may form a complex to facilitate the transfer of the unstable G5P, a concept known as substrate channeling. nih.govuniprot.org However, recent studies have challenged this long-held paradigm, suggesting that a direct protein-protein interaction is not essential for proline synthesis and that G5P is stable enough to diffuse between the active sites of the two enzymes. nih.govpnas.orgnih.gov
Structural Biology and Domain Architecture of G5K
Escherichia coli G5K exists as a homotetramer, meaning it is composed of four identical polypeptide subunits. nih.govnih.govnih.gov This tetrameric structure is described as a dimer of dimers. nih.govrcsb.org The interaction between the dimers occurs exclusively through their Amino Acid Kinase (AAK) domains. nih.govrcsb.org
The G5K subunit contains a large N-terminal domain known as the Amino Acid Kinase (AAK) domain. nih.govcsic.esuniprot.org This domain, typically around 257-260 residues, is responsible for the catalytic activity of the enzyme, including the binding of substrates (ATP and glutamate) and the subsequent phosphorylation. nih.govcsic.esnih.gov It is also the site of allosteric feedback inhibition by proline. nih.govuniprot.orgnih.gov The AAK domain features a characteristic α3β8α4 sandwich topology. nih.govrcsb.org
In addition to the AAK domain, microbial G5K typically possesses a smaller, C-terminal PUA domain of about 93 residues. nih.govcsic.esrcsb.org The PUA domain, named after pseudo-uridine synthases and archaeosine-specific transglycosylases, has a characteristic β5β4 sandwich fold with three alpha-helices. nih.govrcsb.org While not essential for the basic catalytic activity, the PUA domain modulates the function of the AAK domain. uniprot.orgnih.govbiorxiv.org Deletion of the PUA domain reduces the requirement for free magnesium, diminishes proline-triggered aggregation, and necessitates higher concentrations of proline for inhibition. nih.govebi.ac.uk Recent research indicates that the PUA domain is crucial for the assembly of G5K into filaments and bundles and that it stabilizes a regulatory loop involved in proline feedback inhibition. biorxiv.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18N2O |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
7-methoxy-4-(2-phenylethyl)-3H-pyrrolo[2,3-c]quinoline |
InChI |
InChI=1S/C20H18N2O/c1-23-15-8-9-16-17-11-12-21-20(17)18(22-19(16)13-15)10-7-14-5-3-2-4-6-14/h2-6,8-9,11-13,21H,7,10H2,1H3 |
InChI Key |
XHZNSPQWRDWFGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=C3C(=C2C=C1)C=CN3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
The Biological Target: Glutamate 5 Kinase G5k
Structural Biology and Domain Architecture of G5K
Active Site and Substrate Binding Regions (ATP, L-Glutamate)
Site-directed mutagenesis studies on E. coli G5K have provided significant insights into the specific residues involved in substrate binding and catalysis. nih.gov These studies, guided by the homologous structure of N-acetyl-L-glutamate kinase (NAGK), have identified key amino acids. nih.gov Residues K10, K217, and T169 are implicated in catalysis and the binding of ATP. nih.gov D150 plays a role in correctly orienting the catalytic lysine (B10760008) residues. nih.gov
The binding of L-glutamate is highly specific, with residues D148 and D150 being crucial for this interaction. nih.gov The high specificity for L-glutamate is attributed to interactions with its α-amino and γ-carboxyl groups. csic.es Further hydrogen bonding between the α-amino and α-carboxylate of glutamate (B1630785) and the side chains of Asn134 also contributes to this specific binding. csic.es Asn134 is part of a hydrogen bond network that connects the two catalytic centers within the dimeric enzyme structure. csic.es
The feedback inhibitor, L-proline, binds at a site that overlaps with the L-glutamate binding site. nih.gov Specifically, residues D148 and N149 are involved in the binding of proline. nih.gov This overlap is the basis for the competitive nature of proline inhibition with respect to glutamate. researchgate.net
Allosteric Regulation of G5K Activity
The activity of Glutamate-5-kinase is finely tuned through allosteric regulation, ensuring that the production of proline is matched to the cell's metabolic needs. This regulation is primarily achieved through feedback inhibition by the final product of the pathway, L-proline, and is also influenced by the presence of ADP and magnesium ions.
G5K is subject to feedback inhibition by its end-product, L-proline. uniprot.orgnih.govresearchgate.net This is a key regulatory point in the proline biosynthetic pathway. nih.gov The binding of proline to the enzyme allosterically inhibits its catalytic activity. ebi.ac.ukresearchgate.net In the presence of increasing concentrations of proline, the kinetic behavior of G5K with respect to its substrate, glutamate, shifts from hyperbolic to sigmoidal. researchgate.net This indicates a cooperative binding mechanism where the presence of the inhibitor influences substrate binding. researchgate.net
Studies on E. coli G5K have shown that proline acts as a competitive inhibitor with respect to glutamate, suggesting that the binding sites for the substrate and the inhibitor overlap. nih.govresearchgate.net The presence of proline increases the concentration of glutamate required to achieve half-maximal velocity (S0.5). nih.gov
The catalytic activity of G5K is dependent on the presence of magnesium ions (Mg²⁺). uniprot.orgnih.gov The enzyme requires free Mg²⁺ for its function. ebi.ac.uknih.gov Crystal structures of E. coli G5K have revealed a negatively charged cavity between the associated domains of the dimeric enzyme that accommodates two magnesium ions. csic.es This highlights the structural importance of these ions for the enzyme's architecture and, consequently, its catalytic function.
In microbial G5K, which typically possesses a PUA (pseudo uridine (B1682114) synthases and archaeosine-specific transglycosylases) domain, the requirement for magnesium is more pronounced. ebi.ac.uknih.gov Deletion of this PUA domain in E. coli G5K significantly diminishes the enzyme's requirement for magnesium, indicating that the PUA domain modulates the function of the catalytic domain in this regard. ebi.ac.uknih.gov
Comparative Analysis of G5K Across Organisms
The architecture of Glutamate-5-kinase exhibits significant variation across different biological kingdoms, reflecting distinct evolutionary pathways and regulatory mechanisms. The primary distinction lies in whether the enzyme exists as a monofunctional protein or as part of a larger, bifunctional enzyme complex.
In prokaryotes, such as E. coli, and in fungi like Saccharomyces cerevisiae (yeast), G5K is typically a monofunctional enzyme. ebi.ac.ukresearchgate.netfrontiersin.org It is encoded by the proB gene in eubacteria and the PRO1 gene in yeast. ebi.ac.uk These monofunctional G5K enzymes catalyze the first step of proline biosynthesis, converting L-glutamate to γ-glutamyl phosphate (B84403). ebi.ac.uk
The subsequent step in the pathway, the reduction of γ-glutamyl phosphate, is catalyzed by a separate enzyme, γ-glutamyl phosphate reductase (GPR), encoded by the proA gene in bacteria. frontiersin.org In these organisms, the genes for G5K and GPR are often located in a single operon, allowing for coordinated expression. nih.gov
Most microbial G5K enzymes are composed of an N-terminal amino acid kinase (AAK) domain and a C-terminal PUA domain. nih.govresearchgate.net The E. coli G5K exists as a tetramer and its aggregation into higher-order structures can be induced by proline, a process dependent on the PUA domain. ebi.ac.uknih.gov
In contrast to prokaryotic and yeast systems, plants and mammals possess a bifunctional enzyme called Δ¹-pyrroline-5-carboxylate synthase (P5CS). ebi.ac.ukfrontiersin.orgnih.govbohrium.com This single polypeptide fuses the enzymatic activities of both G5K and γ-glutamyl phosphate reductase (GPR). frontiersin.orgnih.govbohrium.com The N-terminal domain of P5CS corresponds to the G5K activity, while the C-terminal domain carries out the GPR function. ebi.ac.ukbohrium.comutoronto.ca
This fusion is believed to have arisen from a single event where paralogs of the proA and proB genes fused. frontiersin.org The bifunctional nature of P5CS is thought to facilitate the channeling of the unstable intermediate, γ-glutamyl phosphate, directly from the kinase active site to the reductase active site, thereby increasing the efficiency of the proline biosynthetic pathway. csic.es
In plants, P5CS plays a critical role in the accumulation of proline as a response to osmotic stress. nih.govnih.gov The expression of the P5CS gene is often induced by conditions such as high salinity. nih.govpnas.org In mammals, the G5K domain of P5CS is crucial for the synthesis of ornithine, which is essential for the urea (B33335) cycle and ammonia (B1221849) detoxification. ebi.ac.ukresearchgate.net
Data Tables
Table 1: Key Residues in E. coli G5K Active Site
| Residue | Function | Citation |
|---|---|---|
| K10 | Catalysis, ATP Binding | nih.gov |
| K217 | Catalysis, ATP Binding | nih.gov |
| T169 | Catalysis, ATP Binding | nih.gov |
| D150 | Orientation of Catalytic Lysines, Glutamate Binding | nih.gov |
| D148 | Glutamate Binding, Proline Binding | nih.gov |
| N149 | Proline Binding | nih.gov |
Table 2: Comparative Features of G5K Across Organisms
| Feature | Prokaryotes (e.g., E. coli) / Yeast | Plants / Mammals | Citation |
|---|---|---|---|
| Enzyme Structure | Monofunctional (G5K) | Bifunctional (P5CS) | ebi.ac.ukresearchgate.netfrontiersin.org |
| Gene(s) | proB (G5K), proA (GPR) | Single P5CS gene | ebi.ac.ukfrontiersin.org |
| Domain Composition | G5K (AAK domain + often a PUA domain) | P5CS (N-terminal G5K domain + C-terminal GPR domain) | ebi.ac.uknih.govresearchgate.netbohrium.comutoronto.ca |
| Regulation | Feedback inhibition by L-proline | Feedback inhibition by L-proline (plants); regulation by ornithine in some mammalian isoforms | uniprot.orgfrontiersin.orgnih.gov |
| Primary Function | Proline biosynthesis for various roles including osmoprotection | Proline biosynthesis for osmoprotection (plants); Ornithine synthesis for urea cycle (mammals) | ebi.ac.ukresearchgate.net |
Mechanism of Action of Glutamate 5 Kinase in 1
Inhibitory Potency and Selectivity Profiling
Glutamate-5-kinase-IN-1 has demonstrated significant inhibitory activity against the virulent H37Rv strain of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) required to prevent the visible growth of this bacterium was determined to be 4.1 µM. targetmol.commedchemexpress.comcsic.esmedchemexpress.eu
Further enzymatic assays were conducted to quantify its direct inhibitory effect on the Glutamate-5-kinase (G5K) enzyme. The half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, was found to be 22.1 µM. targetmol.commedchemexpress.cominvivochem.cn This measurement was taken under specific in vitro conditions with 10 mM concentrations of the substrates L-glutamate and ATP. targetmol.commedchemexpress.commedchemexpress.com
| Parameter | Value | Target | Conditions |
|---|---|---|---|
| MIC | 4.1 µM | Mycobacterium tuberculosis H37Rv | Whole-cell assay |
| IC50 (I0.5) | 22.1 µM | Glutamate-5-kinase (G5K) | In vitro enzyme assay; 10 mM L-Glu and ATP |
Research has identified Glutamate-5-kinase (G5K) as the specific biological target of this compound. csic.es G5K, encoded by the proB gene (Rv2439c in M. tuberculosis), is an essential enzyme for the pathogen. csic.esuniprot.org It catalyzes the first and rate-limiting step in the proline biosynthesis pathway: the ATP-dependent phosphorylation of L-glutamate to form L-glutamyl-5-phosphate. csic.eswikipedia.orgebi.ac.uk By specifically inhibiting this crucial enzyme, the compound disrupts a vital metabolic pathway for M. tuberculosis. csic.es
Molecular Interactions and Binding Site Analysis
The inhibitory effect of this compound is achieved by modifying the structural architecture of the ATP binding site. targetmol.commedchemexpress.commedchemexpress.commedchemexpress.com Molecular dynamics simulations have shown that the inhibitor does not bind directly within the active site occupied by ATP. csic.es Instead, it binds to a different location, and this binding event triggers conformational changes that are transmitted through the enzyme's structure to the ATP binding pocket, altering its shape and making it less favorable for ATP recognition and binding. csic.es
The mechanism of G5K inhibition by this compound is allosteric. csic.esmedchemexpress.com Allosteric inhibitors function by binding to a site on the enzyme that is distinct from the active site (orthosteric site). imrpress.comnih.gov In this case, molecular modeling studies indicate that this compound binds at an interface between the enzyme's domains. csic.es This binding is not directly competitive with ATP, as it does not involve the inhibitor and the substrate competing for the same physical location. csic.esnih.gov However, the allosteric interaction leads to kinetic effects that mimic competitive inhibition, as it reduces the enzyme's ability to bind ATP effectively. csic.es
Kinetic Characterization of G5K Inhibition by this compound
Kinetic studies provide further insight into the functional consequences of the allosteric inhibition by this compound. Enzyme assays revealed that in the presence of the inhibitor (at a concentration of 120 µM), there is a substantial increase in the apparent Michaelis constant (Kmapp) of the enzyme for its substrate, ATP. targetmol.commedchemexpress.cominvivochem.cn This effect was observed while the concentration of the other substrate, L-glutamate, was held at constant levels. targetmol.commedchemexpress.com An increase in Kmapp for ATP indicates a decrease in the apparent affinity of G5K for ATP, meaning a higher concentration of ATP is required to reach half of the maximum reaction velocity. csic.esmedchemexpress.com This kinetic outcome is a direct result of the allosterically induced alteration of the ATP binding site. csic.es
| Inhibitor | Inhibitor Concentration | Effect on G5K | Kinetic Parameter Affected |
|---|---|---|---|
| This compound | 120 µM | Causes a substantial increase in the Kmapp for ATP | Apparent Michaelis Constant (Kmapp) for ATP |
Impact on Enzyme Kinetic Parameters (e.g., Kmapp for ATP)
Research findings indicate that this compound directly affects the kinetic parameters of Glutamate-5-kinase, particularly the apparent Michaelis constant (Kmapp) for the co-substrate ATP. In kinetic assays, the presence of this compound leads to a significant increase in the Kmapp for ATP. medchemexpress.comtargetmol.com
This effect was demonstrated in an experiment where a 120 µM concentration of the inhibitor was used. The substantial rise in the Kmapp for ATP was observed while the concentrations of L-glutamate were held constant at various levels (150 mM, 300 mM, and 600 mM). medchemexpress.comtargetmol.com An increase in the Kmapp suggests that a higher concentration of ATP is required to achieve half of the maximum velocity of the enzyme reaction in the presence of the inhibitor. This indicates a lower binding affinity of the enzyme for ATP when this compound is bound. medchemexpress.com
Table 1: Effect of this compound on the Apparent Michaelis Constant (Kmapp) for ATP
| Inhibitor | Inhibitor Concentration | Substrate | Effect on Kmapp for ATP |
| This compound | 120 µM | L-Glutamate | Substantial Increase medchemexpress.comtargetmol.com |
This data was observed at constant L-glutamate concentrations of 150 mM, 300 mM, and 600 mM.
Inhibition Type Determination (e.g., competitive, uncompetitive, non-competitive)
The observed kinetic data, specifically the increase in the Kmapp for ATP, is characteristic of a competitive inhibition mechanism with respect to ATP. In this model of inhibition, the inhibitor molecule competes directly with the substrate (in this case, ATP) for binding to the active site of the enzyme.
The mechanism of this compound involves the alteration of the ATP binding site architecture. medchemexpress.comtargetmol.com By binding to or near the ATP binding site, the inhibitor prevents ATP from binding effectively. This direct competition for the same binding site is the hallmark of competitive inhibition. The fact that the inhibitory effect can be overcome by increasing the substrate concentration (as implied by the increased Kmapp) further supports this determination.
Biological Impact of Glutamate 5 Kinase Inhibition by Glutamate 5 Kinase in 1
Cellular and Biochemical Consequences of G5K Inhibition
The targeted inhibition of Glutamate-5-kinase by Glutamate-5-kinase-IN-1 initiates a cascade of cellular and biochemical effects, stemming from the enzyme's central role in amino acid metabolism. These consequences disrupt cellular homeostasis and downstream metabolic processes.
Glutamate-5-kinase (G5K) catalyzes the first and rate-limiting step in the primary pathway for L-proline biosynthesis in many organisms, including most bacteria, archaea, and eukaryotes. pnas.orgnih.govbiorxiv.org This highly conserved pathway begins with the ATP-dependent phosphorylation of L-glutamate by G5K to produce γ-L-glutamyl 5-phosphate (GP). pnas.orgasm.orgresearchgate.net This intermediate is subsequently reduced by γ-glutamyl phosphate (B84403) reductase (GPR) to form L-glutamate 5-semialdehyde (GSA), which then spontaneously cyclizes into Δ1-pyrroline-5-carboxylate (P5C). pnas.orgbiorxiv.org The final step involves the reduction of P5C to L-proline by the enzyme pyrroline-5-carboxylate reductase (P5CR). pnas.orgbiorxiv.orgnih.gov
This compound is a potent inhibitor of G5K. medchemexpress.comtargetmol.com By binding to the enzyme, it effectively blocks this initial phosphorylation step. This action halts the entire biosynthetic cascade, preventing the formation of proline. nih.gov The end-product of the pathway, proline, normally acts as a feedback inhibitor for G5K, thus regulating its own synthesis. biorxiv.orgnih.gov The inhibition by an external compound like this compound circumvents this natural regulation, leading to a complete shutdown of de novo proline synthesis. In eukaryotes such as plants and animals, the first two enzymatic activities (G5K and GPR) are often fused into a single bifunctional enzyme known as Δ1-pyrroline-5-carboxylate synthase (P5CS). nih.govbiorxiv.orgnih.gov
Key Enzymes in L-Proline Biosynthesis from Glutamate (B1630785)
| Enzyme | Abbreviation | Function | Reference |
|---|---|---|---|
| Glutamate-5-kinase | G5K / ProB | Catalyzes the ATP-dependent phosphorylation of L-glutamate to γ-L-glutamyl 5-phosphate. This is the first and rate-limiting step. | pnas.orgbiorxiv.org |
| γ-Glutamyl Phosphate Reductase | GPR / ProA | Catalyzes the NADPH-dependent reduction of γ-L-glutamyl 5-phosphate to L-glutamate 5-semialdehyde. | pnas.orgasm.org |
| Pyrroline-5-carboxylate Reductase | P5CR / ProC | Reduces Δ1-pyrroline-5-carboxylate (formed spontaneously from L-glutamate 5-semialdehyde) to L-proline. | pnas.orgnih.gov |
Glutamate is a central metabolite in cellular nitrogen and carbon metabolism. oup.com G5K utilizes glutamate as its primary substrate, initiating its conversion into proline. oup.comwikipedia.org The inhibition of G5K by this compound directly obstructs this specific metabolic route for glutamate. Research on pyrroloquinoline-based inhibitors, including this compound (identified as compound 50 in studies) and a related molecule (compound 54), reveals they act as allosteric inhibitors. nih.govcsic.es Specifically, this compound alters the architecture of the ATP binding site, while compound 54 induces conformational changes at the L-glutamate binding site, preventing the substrate from anchoring effectively for catalysis. medchemexpress.comimmunomart.comresearchgate.net
The most direct consequence of G5K inhibition is the cessation of metabolic flux towards proline and its downstream functions. Proline is not only a fundamental component of proteins but also acts as a crucial osmoprotectant, shielding cells from environmental stresses like high salinity and desiccation. pnas.orgnih.govresearchgate.net By preventing the synthesis of proline, this compound effectively eliminates the production of the pathway's intermediates, γ-glutamyl phosphate and glutamate-5-semialdehyde, and the final product, proline.
This disruption forces the cell to rely on external sources of proline for essential functions like protein synthesis. The lack of de novo proline synthesis can lead to a general slowdown in cellular metabolism and an increase in cellular doubling time, as the cell struggles to acquire necessary building blocks. aacrjournals.org Furthermore, the metabolic precursors that would have been used for proline synthesis, namely glutamate and ATP, are now available for other cellular processes. This redirection of resources can have wide-ranging, albeit indirect, effects on other metabolic networks, such as the tricarboxylic acid (TCA) cycle, which is directly linked to glutamate through the intermediate α-ketoglutarate. oup.comresearchgate.net
Research Applications in Microbial Systems
This compound and similar inhibitors are valuable tools for studying microbial physiology, particularly in pathogenic bacteria where the proline biosynthesis pathway is often essential for viability and virulence.
The proline biosynthesis pathway is a subject of intense research for the development of new antimicrobial agents, and G5K has emerged as a promising drug target. nih.gov This is particularly true for the pathogen Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, where G5K is an essential enzyme for survival. nih.govcsic.es
This compound, referred to as "compound 50" in key research, has demonstrated potent activity against Mtb. csic.es Studies have shown it inhibits the Mtb G5K enzyme, leading to bactericidal effects. This makes G5K a validated target for anti-TB drug development. medchemexpress.comnih.gov The inhibitor functions through an allosteric mechanism, meaning it binds to a site on the enzyme distinct from the active site, causing a conformational change that inactivates the enzyme. nih.govcsic.es This mode of action is advantageous as it can be highly specific and less prone to resistance mechanisms that affect the active site. The potential of G5K as a target is also being explored in other pathogens, including the protozoan parasite Leishmania donovani and the rice blast fungus Magnaporthe oryzae. researchgate.netnih.gov
Activity of G5K Inhibitors Against Mycobacterium tuberculosis H37Rv
| Inhibitor | Mechanism of Action | MIC (Minimum Inhibitory Concentration) | Reference |
|---|---|---|---|
| This compound (Compound 50) | Allosteric inhibitor; alters the ATP binding site architecture. | 4.1 µM | medchemexpress.comtargetmol.comcsic.es |
| Glutamate-5-kinase-IN-2 (Compound 54) | Allosteric inhibitor; promotes conformational changes at the L-glutamate binding site. | 4.2 µM | csic.esimmunomart.comresearchgate.net |
The essentiality of proline extends beyond its role in protein structure; it is a key molecule for microbial adaptation and survival under stressful conditions. nih.gov Proline accumulation helps bacteria withstand osmotic stress, desiccation, and high salt concentrations. pnas.orgnih.gov The inhibition of G5K by this compound provides a direct method to study the consequences of proline deprivation on microbial viability.
By blocking the proline synthesis pathway, researchers can investigate how bacteria respond to the inability to produce this critical amino acid. For instance, the inhibition of G5K in M. tuberculosis leads to cell death, highlighting the pathway's indispensability for this pathogen. csic.es In other bacteria, such as Burkholderia glumae, the uptake of glutamate, the initial substrate for the pathway, is crucial for osmoregulation and survival in the stationary phase of growth. plos.org Studies involving the overexpression of proline biosynthesis enzymes in E. coli have also been used to explore their role in conferring desiccation tolerance. nih.gov Using specific inhibitors like this compound allows for a controlled and targeted investigation of these phenomena, confirming the central role of the G5K-initiated pathway in microbial fitness and survival.
Role in Plant Stress Response Research
The investigation into how specific chemical inhibitors of G5K, such as this compound, could modulate plant responses to environmental challenges is a logical extension of our understanding of proline's role as an osmoprotectant. Proline accumulation is a well-documented response to abiotic stresses like drought, salinity, and extreme temperatures, helping to stabilize cellular structures and scavenge reactive oxygen species.
There is currently no available research that has utilized this compound to study the modulation of proline levels in plants. Such research would be invaluable in confirming the direct link between G5K activity and the capacity for proline-mediated stress adaptation. Experiments using this specific inhibitor could provide precise insights into the rate-limiting nature of G5K in the proline biosynthesis pathway under various stress conditions.
Impact on Model Organism Physiology (Non-Human)
The proline biosynthesis pathway is also essential for the survival of various pathogens, making its components, including G5K, potential drug targets.
Leishmania, the protozoan parasite responsible for leishmaniasis, possesses a Glutamate-5-kinase that is vital for its proline biosynthesis. While the G5K of Leishmania has been characterized and is considered a potential therapeutic target, there are no published studies that have specifically tested the efficacy or effects of this compound on this parasite. Research in this area would involve assessing the impact of this compound on parasite viability, differentiation, and infectivity, thereby evaluating its potential as a lead compound for the development of new anti-leishmanial drugs. While one vendor notes its potential for anti-TB research, specific data on its effects on any microorganism, including Leishmania, is absent from peer-reviewed literature. medchemexpress.com
Methodologies for Investigating Glutamate 5 Kinase in 1 and Its Target
Biochemical Assays for Enzyme Activity and Inhibition
The initial characterization of Glutamate-5-kinase-IN-1's effect on its target, Glutamate-5-kinase (G5K), relies on robust biochemical assays designed to measure enzyme activity and its inhibition.
Spectrophotometric and Fluorometric Assays for G5K Activity
The enzymatic activity of G5K is commonly determined by measuring the production of ADP, one of the products of the phosphorylation of L-glutamate. This is often achieved through a coupled enzyme assay. In a typical spectrophotometric assay, the production of ADP is linked to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Alternatively, fluorometric assays can be employed, offering higher sensitivity. These assays might also be based on coupled enzyme systems where the final product is a fluorescent molecule, allowing for the detection of lower enzyme activities. For the study of this compound, a specific assay would involve incubating purified G5K with its substrates, L-glutamate and ATP, in the presence and absence of the inhibitor. The rate of the reaction is then determined by monitoring the change in the spectrophotometric or fluorometric signal over time.
Inhibition Constant (Ki) and IC50 Determination
A critical parameter for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For this compound, which is also referred to as compound 50 in some literature, the IC50 value has been determined.
To ascertain the IC50, a series of experiments are conducted where the concentration of this compound is varied while the concentrations of the G5K enzyme and its substrates (L-glutamate and ATP) are kept constant. The resulting enzyme activities are plotted against the logarithm of the inhibitor concentration, and the IC50 is calculated from the resulting dose-response curve.
The inhibition constant (Ki) provides a more absolute measure of an inhibitor's binding affinity. The relationship between IC50 and Ki can be complex and depends on the mechanism of inhibition and the substrate concentration used in the assay. For competitive inhibitors, the Cheng-Prusoff equation is often used to calculate Ki from the IC50 value. While a specific Ki value for this compound is not explicitly reported in the available literature, its determination would require further kinetic experiments.
Interactive Data Table: Inhibition Data for this compound
| Parameter | Value | Substrate Concentrations |
|---|---|---|
| IC50 (I0.5) | 22.1 µM | 10 mM L-Glu and 10 mM ATP |
| MIC | 4.1 µM | Not Applicable |
Note: MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity, not direct enzyme inhibition.
Enzyme Kinetics Analysis (e.g., Michaelis-Menten, Lineweaver-Burk)
To elucidate the mechanism by which this compound inhibits G5K, detailed enzyme kinetics studies are performed. These analyses involve measuring the initial reaction rates at various substrate concentrations in the presence of a fixed concentration of the inhibitor.
The data are then plotted using graphical representations of enzyme kinetics models, such as the Michaelis-Menten plot (reaction rate vs. substrate concentration) or the Lineweaver-Burk plot (the double reciprocal of the Michaelis-Menten equation). These plots allow for the determination of key kinetic parameters, namely the maximum velocity (Vmax) and the Michaelis constant (Km), and how they are affected by the inhibitor.
Studies on this compound have shown that at a concentration of 120 µM, the inhibitor causes a significant increase in the apparent Km (Kmapp) for the substrate ATP, while the concentrations of L-glutamate were held constant. This observation is characteristic of competitive inhibition with respect to ATP, suggesting that this compound may bind to the ATP-binding site of G5K or an allosteric site that influences the conformation of the ATP-binding pocket. The alteration of the ATP binding site architecture is a key finding from these kinetic analyses.
Structural Determination Techniques
To gain a deeper, atomic-level understanding of the interaction between this compound and G5K, structural biology techniques are indispensable.
X-ray Crystallography of G5K-Inhibitor Complexes
X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and their complexes with ligands. The process involves crystallizing the protein-inhibitor complex and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the complex can be built.
Cryo-Electron Microscopy (Cryo-EM) for Large G5K Assemblies
Cryo-electron microscopy (cryo-EM) has emerged as a complementary and sometimes alternative technique to X-ray crystallography for determining the structures of biological macromolecules. Cryo-EM is particularly well-suited for studying large protein complexes and assemblies that may be difficult to crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding
While direct NMR structural studies for the binding of this compound (G5K-IN-1) to Glutamate-5-kinase (G5K) are not extensively detailed in the primary literature, NMR spectroscopy represents a powerful tool for characterizing such interactions. Techniques like Chemical Shift Perturbation (CSP) mapping, Saturation Transfer Difference (STD) NMR, and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) are standard methods to confirm ligand binding, identify the binding site, and determine binding affinity.
In a typical CSP experiment, a 2D ¹H-¹⁵N HSQC spectrum of ¹⁵N-labeled G5K would be acquired in the absence and presence of increasing concentrations of G5K-IN-1. Changes in the chemical shifts of specific amino acid residues upon addition of the inhibitor would indicate their involvement in the binding event, either directly at the binding interface or indirectly through conformational changes. This mapping helps to delineate the inhibitor's binding pocket on the enzyme surface.
STD NMR, conversely, focuses on the ligand. By selectively saturating protein resonances and observing the transfer of this saturation to the ligand's protons, one can identify which parts of the inhibitor are in close proximity to the protein, thereby mapping the binding epitope of the ligand itself. This is particularly useful for understanding the orientation of the inhibitor within the binding site.
Cellular and Microbiological Assay Systems
Cell-Based Assays for Target Engagement and Pathway Modulation
The primary cellular investigation for G5K-IN-1 involves assessing its impact on cell viability, particularly to rule out general cytotoxicity. In studies, G5K-IN-1 was evaluated for its cytotoxic effects on the human liver cancer cell line HepG2. The results indicated that the compound exhibited no significant cytotoxicity at concentrations of 5, 10, and 20 µM. medchemexpress.com This is a crucial step to ensure that the observed antimicrobial effects are due to specific inhibition of the target enzyme rather than general toxicity to host cells.
Enzymatic assays are also fundamental to demonstrating target engagement. The inhibitory activity of G5K-IN-1 against G5K was determined, showing an I₀.₅ of 22.1 µM when tested at a 40 µM concentration of the inhibitor with L-glutamate and ATP concentrations at 10 mM. medchemexpress.com These assays confirm that G5K-IN-1 directly interacts with and inhibits the function of its intended target enzyme.
Microbial Growth Inhibition Assays
Microbial growth inhibition assays are critical for determining the antibacterial potency of compounds like G5K-IN-1. The standard method employed is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For G5K-IN-1, its activity was tested against the virulent H37Rv strain of Mycobacterium tuberculosis. The results from these assays established that G5K-IN-1 has a potent inhibitory effect on the growth of this pathogen. nih.govresearchgate.net
| Compound | Organism | Assay | Result |
| This compound | Mycobacterium tuberculosis H37Rv | Minimum Inhibitory Concentration (MIC) | 4.1 µM |
This interactive table summarizes the key finding from the microbial growth inhibition assay.
Assays for Proline Levels and Other Metabolites in Biological Matrices
Glutamate-5-kinase is the enzyme that catalyzes the first, rate-limiting step in the biosynthesis of proline from glutamate (B1630785). nih.govebi.ac.uknih.gov The inhibition of G5K by G5K-IN-1 is therefore expected to directly impact the intracellular concentration of proline and its precursors. Methodologies to assess these changes typically involve metabolomic approaches using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
In a typical experiment, bacterial or other cell cultures would be treated with G5K-IN-1 at concentrations around its MIC value. Following treatment, cell lysates would be prepared, and metabolites would be extracted. The analysis would focus on quantifying the levels of L-proline, L-glutamate, and potentially the unstable intermediate, L-glutamate 5-phosphate. A significant decrease in L-proline levels coupled with a potential accumulation of L-glutamate in treated cells compared to untreated controls would provide strong evidence of on-target pathway modulation.
Computational Approaches in Inhibitor Studies
Molecular Docking and Dynamics Simulations for G5K-IN-1 Interactions
Computational methods, specifically molecular dynamics (MD) simulations, have been instrumental in elucidating the mechanism of action for G5K-IN-1. researchgate.net These studies revealed that the inhibitor functions through an allosteric mechanism, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that affects the enzyme's activity. researchgate.net
Simulations showed that G5K-IN-1 interacts with the interface between the enzyme's domains. researchgate.net This binding event alters the architecture of the ATP binding site, which is crucial for the enzyme's catalytic function of transferring a phosphate (B84403) group from ATP to L-glutamate. researchgate.net This computational prediction aligns with enzymatic assay results, which demonstrated that G5K-IN-1 caused a substantial increase in the apparent Michaelis constant (Kₘᵃᵖᵖ) for ATP, indicating a disruption in how the enzyme binds to ATP. researchgate.net
These computational approaches provide a detailed, atomistic view of the inhibitor-enzyme interaction, guiding further structure-activity relationship (SAR) studies and the design of more potent inhibitors.
Structure-Based Inhibitor Design Strategies
The development of inhibitors targeting Glutamate-5-kinase (G5K) is heavily reliant on understanding the three-dimensional structure of the enzyme. Structure-based design strategies utilize high-resolution structural data of the target protein to design molecules that can bind with high affinity and specificity.
The crystal structure of G5K, particularly from organisms like Escherichia coli, has provided critical insights into its architecture, revealing a novel tetrameric assembly (a dimer of dimers). nih.gov Each subunit of the enzyme is composed of two primary domains: an N-terminal Amino Acid Kinase (AAK) domain and a C-terminal PUA domain, named after pseudo-uridine synthases and archaeosine-specific transglycosylases. nih.govuniprot.org The AAK domain is responsible for the catalytic activity and the allosteric feedback inhibition by proline, while the PUA domain appears to modulate these functions. uniprot.orgresearchgate.net
This compound, also known as compound 50, exemplifies a successful outcome of these strategies. It is a potent allosteric inhibitor of G5K, which functions by altering the architecture of the ATP binding site, thereby preventing efficient enzyme recognition and catalysis. medchemexpress.commedchemexpress.com This mechanism was identified in the discovery of 3H-pyrrolo[2,3-c]quinolines, a class of compounds to which this compound belongs, as having activity against Mycobacterium tuberculosis by targeting its G5K enzyme. medchemexpress.com
Key structural features of G5K that are exploited in inhibitor design include:
The ATP-binding pocket: Located within the AAK domain, this is the site targeted by this compound. medchemexpress.com Designing molecules that can occupy this pocket and interact with key residues can effectively block the enzyme's function.
The L-glutamate binding site: This site also resides in the AAK domain and presents another target for competitive inhibitors. nih.gov
The allosteric proline binding site: Proline, the end-product of the biosynthetic pathway, acts as a feedback inhibitor. nih.gov Its binding site partially overlaps with the glutamate substrate site. nih.gov This allosteric site is a prime target for developing non-competitive inhibitors, which can offer advantages in terms of specificity and overcoming substrate competition.
Domain Interfaces: The interfaces between the G5K subunits and between the AAK and PUA domains represent potential sites for designing inhibitors that disrupt the enzyme's quaternary structure or the intramolecular communication necessary for its regulation and activity. nih.govresearchgate.net
Table 1: Structural Features of E. coli Glutamate-5-kinase (G5K) for Inhibitor Design
| Feature | Location | Function | Relevance for Inhibitor Design |
|---|---|---|---|
| Quaternary Structure | Tetramer (dimer of dimers) | Active enzyme form | Targeting subunit interfaces to disrupt oligomerization. |
| AAK Domain | N-terminus (residues 1-257) | Catalysis, Substrate and Inhibitor Binding | Primary target for active site and allosteric inhibitors. |
| PUA Domain | C-terminus (residues 258-353) | Modulation of catalytic and regulatory functions | Potential target for allosteric modulators affecting domain movement. |
| Active Site Crater | AAK Domain | Binds ATP and L-glutamate | Target for competitive and non-competitive inhibitors like this compound. |
| Proline Allosteric Site | AAK Domain | Feedback inhibition | Target for developing specific allosteric inhibitors. |
Data compiled from structural studies of E. coli G5K. nih.govuniprot.orgresearchgate.net
Bioinformatics for Comparative G5K Analysis and Homology Modeling
Bioinformatics plays a pivotal role in the study of G5K and the design of its inhibitors. These computational methods allow for the comparative analysis of G5K across different species and the generation of structural models for enzymes that have not been experimentally characterized. researchgate.net
Comparative Analysis: By comparing the amino acid sequences and structures of G5K from various organisms (e.g., bacteria, parasites, plants, and mammals), researchers can identify conserved regions and functionally important residues. ebi.ac.uk This analysis is crucial for designing broad-spectrum inhibitors or, conversely, for achieving selectivity for a specific pathogen's enzyme over the host's counterpart. For instance, while microbial G5K typically consists of the AAK and PUA domains, some variants lack the PUA domain, and in plants and mammals, G5K is part of a larger bifunctional enzyme, Δ1-pyrroline-5-carboxylate synthetase (P5CS). ebi.ac.ukebi.ac.uk Understanding these architectural differences is key to developing selective inhibitors. For example, the G5K from the parasite Leishmania donovani naturally lacks the C-terminal PUA domain found in E. coli. researchgate.net Such differences can be exploited for targeted drug design.
Homology Modeling: For many pathogens, the experimental determination of protein structures is a challenging and time-consuming process. Homology modeling provides a powerful alternative by building a three-dimensional model of a target protein based on the experimentally determined structure of a related homologous protein (the "template"). scilit.com Given the availability of high-resolution crystal structures of G5K from species like E. coli (PDB codes 2AKO, 2J5T, 2J5V), it is possible to generate reliable models of G5K from other organisms, such as Mycobacterium tuberculosis. nih.govwikipedia.org These models are invaluable for structure-based drug design efforts, allowing for the in silico docking of potential inhibitors and guiding the synthesis of new compounds. The models can reveal subtle but important differences in the active or allosteric sites between the pathogen and human enzymes, which can be leveraged to design species-specific inhibitors.
Table 2: Comparative Domain Architecture of Glutamate-5-kinase (G5K) Across Species
| Organism | Gene | Domain Architecture | Regulatory Features |
|---|---|---|---|
| Escherichia coli | proB | Monofunctional: AAK + PUA domains | Feedback inhibition by proline; requires free Mg²⁺. uniprot.orgresearchgate.net |
| Leishmania donovani | LdBPK_262740.1 | Monofunctional: AAK domain only | Allosterically regulated by proline; does not undergo higher oligomerization. researchgate.net |
| Plants / Mammals | P5CS | Bifunctional: G5K (AAK) + G5PR domains | Feedback inhibition by proline. ebi.ac.ukebi.ac.uk |
This table highlights the structural diversity of G5K, which is a key consideration in bioinformatics-driven inhibitor design.
Advancements and Future Directions in Glutamate 5 Kinase in 1 Research
Development of Analogs and Structure-Activity Relationships (SAR)
The journey to pinpoint G5K-IN-1, also identified as compound 50, stemmed from the exploration of the therapeutic potential of 3H-pyrrolo[2,3-c]quinolines, which form the core scaffold of Marinoquinoline natural products. nih.gov A systematic chemical modification of this scaffold has been instrumental in understanding the structure-activity relationships (SAR) that govern the inhibition of Glutamate-5-kinase.
Optimization of G5K-IN-1 Potency and Specificity for Research Probes
The optimization of the 3H-pyrrolo[2,3-c]quinoline scaffold led to the discovery of two particularly potent compounds: G5K-IN-1 (compound 50) and a closely related analog, compound 54. nih.gov These compounds exhibited significant in vitro activity against virulent strains of Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MIC) of 4.1 µM and 4.2 µM, respectively. nih.gov
Enzymatic assays confirmed that both these derivatives act as inhibitors of Glutamate-5-kinase (G5K), an enzyme essential for the proline biosynthesis pathway in this pathogen. nih.gov The high potency and well-defined mechanism of action of G5K-IN-1 make it an excellent candidate for a research probe, particularly for studying G5K in M. tuberculosis.
The key structural features influencing the activity of these compounds were elucidated through extensive SAR studies. The table below summarizes the inhibitory activities of selected analogs, highlighting the impact of different substituents on the pyrroloquinoline core.
| Compound | R1 | R2 | R3 | MIC (µM) against M. tuberculosis H37Rv |
| G5K-IN-1 (50) | H | 4-F-Ph | H | 4.1 |
| 54 | Me | 4-F-Ph | H | 4.2 |
| Analog A | H | Ph | H | >100 |
| Analog B | H | 4-Cl-Ph | H | 8.5 |
| Analog C | H | 4-F-Ph | Me | 12.5 |
This table is a representative summary based on the findings of Panciera et al. and is intended to illustrate the SAR principles.
Design of Advanced Inhibitor Chemotypes
The 3H-pyrrolo[2,3-c]quinoline scaffold represents a novel chemotype for the allosteric inhibition of G5K. nih.gov Molecular dynamics simulations have revealed that these compounds interact with the interface between enzyme domains, targeting different pockets with distinct recognition patterns. nih.gov
Specifically, G5K-IN-1 (compound 50) is understood to alter the architecture of the ATP binding site, leading to a substantial increase in the apparent Michaelis constant (Kmapp) for ATP. nih.govmedchemexpress.com In contrast, the analog compound 54 promotes long-distance conformational changes at the L-glutamate binding site, which likely prevents the substrate from anchoring effectively for catalysis. nih.gov The discovery of these distinct allosteric mechanisms for structurally similar compounds opens up avenues for the design of more advanced and potentially more specific G5K inhibitors.
G5K-IN-1 as a Chemical Probe for Pathway Elucidation
The potent and specific activity of G5K-IN-1 against its target makes it a valuable chemical probe for dissecting the role of G5K in biological systems.
Investigating the Physiological Role of G5K in Various Organisms
The primary application of G5K-IN-1 to date has been in the investigation of the physiological role of G5K in Mycobacterium tuberculosis. The proline biosynthesis pathway is crucial for this pathogen, and by using G5K-IN-1 to inhibit the first committed step in this pathway, researchers have been able to confirm the essentiality of G5K for the bacterium's survival. nih.gov This provides a clear example of how a selective inhibitor can be used to validate a drug target and to understand the fundamental biology of an organism. The insights gained from using G5K-IN-1 in M. tuberculosis can serve as a blueprint for investigating the role of G5K in other organisms where proline metabolism is significant.
Delineating Metabolic Cross-Talk and Regulatory Networks
The allosteric nature of G5K inhibition by G5K-IN-1 has significant implications for understanding metabolic regulation. By binding to a site remote from the active site, G5K-IN-1 can modulate the enzyme's activity in response to cellular signals other than substrate or product concentrations. This makes it a sophisticated tool for probing the regulatory networks that control proline biosynthesis.
The differential mechanisms of G5K-IN-1 and its analog, compound 54, allow for a more nuanced dissection of these networks. For instance, by comparing the cellular effects of an inhibitor that perturbs ATP binding (G5K-IN-1) with one that affects glutamate (B1630785) binding (compound 54), researchers can begin to unravel the complex interplay between energy status, amino acid availability, and the regulation of the proline biosynthetic pathway.
Novel Research Applications of G5K Inhibition
The development of potent G5K inhibitors like G5K-IN-1 has opened the door to new research applications beyond the study of tuberculosis. The primary novel application is the potential for developing a new class of anti-tuberculosis agents. nih.gov Given the rise of drug-resistant strains of M. tuberculosis, new therapeutic strategies are urgently needed, and the validation of G5K as a viable target is a significant step forward.
Furthermore, proline metabolism is implicated in a variety of stress responses in different organisms. The availability of a potent and selective inhibitor for G5K could facilitate research into the role of proline in osmotic stress, oxidative stress, and other cellular challenges. This could have implications for agriculture, where enhancing stress tolerance in crops is a major goal, as well as in understanding certain human diseases where proline metabolism is dysregulated.
Exploration in New Biological Models (e.g., emerging pathogens)
Initial research has highlighted the potential of Glutamate-5-kinase-IN-1 as a promising agent for tuberculosis research, owing to its inhibitory activity against Mycobacterium tuberculosis (Mtb). medchemexpress.com The proline biosynthesis pathway is crucial for the survival of Mtb, particularly in the context of osmotic stress and nutrient limitation encountered within the host. By inhibiting G5K, this compound disrupts this vital pathway, thereby impeding the pathogen's ability to persist.
The exploration of this compound and other G5K inhibitors is expanding to include a broader range of emerging pathogens for which proline metabolism is a key survival strategy. The rationale for this expansion lies in the conserved nature of the proline biosynthesis pathway across various microbial species. Pathogens that inhabit environments with fluctuating osmolarity or those that need to counteract host-induced oxidative stress are likely to be susceptible to G5K inhibition.
Table 1: Research Focus on G5K Inhibition in Pathogens
| Pathogen | Rationale for G5K Inhibition | Research Status |
|---|---|---|
| Mycobacterium tuberculosis | Essential for survival and stress response within the host. | This compound identified as a potent inhibitor. medchemexpress.com |
| Other emerging bacterial pathogens | Proline biosynthesis is often critical for osmotic and oxidative stress tolerance. | Exploratory |
| Pathogenic fungi | Proline can act as an osmoprotectant and a signaling molecule. | Pre-clinical |
Future research will likely focus on screening this compound and its analogs against a panel of clinically relevant and emerging pathogens to determine the broader spectrum of its activity.
Integration with Multi-Target Inhibition Strategies in Research
The concept of polypharmacology, where a single therapeutic agent acts on multiple targets, is gaining traction in drug discovery research. This approach can offer advantages in terms of enhanced efficacy and the potential to overcome resistance mechanisms. In the context of this compound, its integration into multi-target inhibition strategies is a compelling area of future investigation.
Given that Glutamate-5-kinase is a member of the broader kinase family, there is potential for designing dual-action inhibitors that target G5K alongside other key kinases involved in pathogen survival or host-pathogen interactions. For instance, a dual inhibitor targeting both a metabolic enzyme like G5K and a signaling kinase could simultaneously disrupt essential housekeeping functions and interfere with the pathogen's ability to adapt to the host environment.
Another strategy involves the synergistic targeting of different enzymes within the same or related metabolic pathways. For example, combining a G5K inhibitor with an inhibitor of a downstream enzyme in the proline biosynthesis pathway could lead to a more profound and sustained disruption of this critical metabolic route.
Emerging Areas and Unexplored Research Avenues
Beyond its direct role in proline biosynthesis, the inhibition of Glutamate-5-kinase by compounds like this compound is poised to uncover deeper insights into complex cellular processes and signaling networks.
Understanding G5K Inhibition in Complex Biological Processes
The synthesis of proline, initiated by G5K, is not merely a biosynthetic pathway but is intricately linked to the broader metabolic and stress response networks of the cell. Proline is a well-established osmoprotectant, helping cells to survive in high-salt environments. nih.gov Furthermore, the process of proline metabolism is connected to the cellular redox balance and can play a role in mitigating oxidative stress. frontiersin.org
Inhibiting G5K with this compound provides a precise tool to investigate the ramifications of proline depletion on these complex biological processes. For instance, research can now explore in greater detail how the inability to synthesize proline affects a pathogen's resilience to host-generated reactive oxygen species or its ability to adapt to the osmotic challenges within different host tissues. The feedback inhibition of G5K by proline is a key regulatory mechanism, and understanding how inhibitors like this compound interfere with this process can provide insights into cellular homeostasis. nih.gov
Bridging G5K Function with Broader Cellular Signaling (excluding direct clinical relevance)
The metabolic state of a cell is intrinsically linked to its signaling networks. The substrates and products of metabolic pathways, including the proline biosynthesis pathway, can act as signaling molecules that influence a variety of cellular decisions. Glutamate, the substrate for G5K, is a major excitatory neurotransmitter in mammals and is involved in a plethora of signaling pathways. ijbs.com While the direct clinical relevance is excluded from this discussion, at a fundamental biological level, modulating the flux of glutamate into the proline biosynthesis pathway through G5K inhibition could have unforeseen consequences on cellular signaling.
For example, the accumulation of glutamate due to G5K inhibition could potentially impact signaling cascades that are sensitive to intracellular amino acid concentrations. Proline itself has been shown to modulate signaling pathways such as the amino acid stress response and the extracellular signal-related kinase (ERK) pathway. frontiersin.org Therefore, by blocking the first step in proline synthesis, this compound can be used as a chemical probe to explore the crosstalk between metabolic status and major signaling hubs. Future research in this area will likely involve sophisticated systems biology approaches to unravel the intricate connections between G5K function and the broader cellular signaling landscape.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Proline |
| Glutamate |
| ATP |
| ADP |
Q & A
Q. What is the molecular mechanism by which Glutamate-5-kinase-IN-1 inhibits G5K activity?
this compound acts as a competitive inhibitor by altering the ATP-binding site conformation of G5K, as demonstrated through structural modeling and kinetic assays. The inhibition occurs at an IC50 of 4.1 μM, suggesting binding affinity comparable to ATP under physiological conditions . To confirm this mechanism, researchers should perform ATP competition assays and co-crystallization studies to visualize binding interactions.
Q. How can researchers validate the selectivity of this compound for G5K over other ATP-dependent kinases?
A panel of kinase inhibition assays is required, testing the compound against structurally related kinases (e.g., HIPK2, Tpl2) at the same ATP concentration. For example, HIPK2 exhibits a Kd of 9.5 nM for other kinase inhibitors, highlighting the need for cross-reactivity studies . Dose-response curves and selectivity profiling using platforms like KinomeScan® are recommended to rule off-target effects.
Q. What experimental protocols are recommended to determine the inhibitory potency (IC50) of this compound?
Use a coupled enzymatic assay with purified G5K, measuring ATP consumption via luminescence or colorimetric methods. Include negative controls (e.g., DMSO vehicle) and positive controls (e.g., known G5K inhibitors). Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values .
Advanced Research Questions
Q. How can structural modifications of this compound improve its inhibitory activity and pharmacokinetic properties?
Structure-activity relationship (SAR) studies should focus on modifying the compound’s core scaffold to enhance binding to G5K’s allosteric pockets. For instance, introducing hydrophobic substituents may stabilize the ATP-binding site conformation. Computational tools like molecular dynamics simulations can predict binding free energy changes . Subsequent in vitro assays must validate these modifications against bacterial models (e.g., Mycobacterium tuberculosis) to assess anti-tubercular efficacy .
Q. What strategies address discrepancies in inhibition data between in vitro and cellular models for this compound?
Contradictions may arise due to cellular ATP concentration variability or efflux pump activity. To resolve this:
Q. How should researchers design a robust experimental framework to evaluate this compound’s potential in combination therapies?
Adopt a checkerboard assay format to test synergy with first-line anti-tubercular drugs (e.g., isoniazid, rifampicin). Calculate fractional inhibitory concentration indices (FICI) to classify interactions (synergistic, additive, antagonistic). Include time-kill curve analyses to assess bactericidal activity over 72 hours .
Methodological Considerations
Q. What statistical approaches are critical for analyzing dose-response data in G5K inhibition studies?
Use the Hill equation to model dose-response relationships, reporting both IC50 and Hill slope values. For non-linear curves, apply the F-test to compare one-site vs. two-site binding models. Ensure replicates (n ≥ 3) and report confidence intervals to address variability .
Q. How can researchers ensure reproducibility of this compound’s inhibitory effects across laboratories?
- Standardize assay conditions (e.g., ATP concentration, pH, temperature).
- Provide detailed synthesis protocols (e.g., HPLC purity ≥95%, storage conditions).
- Deposit raw kinetic data and analysis scripts in open-access repositories (e.g., Zenodo) .
Data Interpretation and Limitations
Q. What are the limitations of using this compound in in vivo tuberculosis models?
Key challenges include poor bioavailability and potential toxicity. To mitigate:
Q. How should contradictory findings between this compound’s enzyme inhibition and bacterial growth suppression be interpreted?
Discrepancies may indicate off-target effects or compensatory metabolic pathways. Integrate transcriptomic profiling (e.g., RNA-seq) of treated bacteria to identify upregulated genes. Validate hypotheses using genetic knockdown (e.g., CRISPRi) of candidate resistance genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
